3-Formylfuran-2-boronic acid

X‑ray crystallography Conformational analysis Solid‑state packing

Protodeboronation of heteroaryl boronic acids often compromises coupling yields. 3-Formylfuran-2-boronic acid (predicted pKa ~7.94) exhibits intermediate stability-less acidic than the 5-formyl isomer (pKa ~7.11)-enabling reliable Suzuki-Miyaura cross-couplings at C2 while retaining the C3 formyl group for orthogonal diversification. • Ortho B(OH)₂/CHO geometry enables reversible imine-boronate chelation, inaccessible with regioisomers. • Derivatizable to bench-stable potassium trifluoroborate (81% isolated yield) for long-term inventory. • Crystallographically characterized; supplied as ≥98% purity solid.

Molecular Formula C5H5BO4
Molecular Weight 139.9 g/mol
CAS No. 27339-38-4
Cat. No. B112398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylfuran-2-boronic acid
CAS27339-38-4
Molecular FormulaC5H5BO4
Molecular Weight139.9 g/mol
Structural Identifiers
SMILESB(C1=C(C=CO1)C=O)(O)O
InChIInChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
InChIKeyJUZCSXHYOWVCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylfuran-2-boronic acid: Regiospecific Heteroaryl Building Block


3‑Formylfuran‑2‑boronic acid (CAS 27339‑38‑4), also named 2‑borono‑3‑furaldehyde, is a heteroaryl boronic acid that places a boronic acid group at the 2‑position and a formyl group at the 3‑position of the furan ring [REFS‑1]. This substitution pattern creates a bifunctional reagent in which the boronic acid moiety participates in palladium‑catalyzed Suzuki–Miyaura cross‑couplings while the formyl group enables orthogonal post‑coupling transformations such as imine formation, Wittig olefination, and reduction [REFS‑2]. The compound is supplied as a solid (≥97 % purity by HPLC) with a melting point of ca. 150 °C (dec.) [REFS‑3].

1
Bifunctional heteroaryl building block Boronic acid at C2 for cross-coupling, aldehyde at C3 for orthogonal post-coupling diversification.
2
Suzuki–Miyaura reaction fit Reported intermediate pKa suggests manageable protodeboronation risk for coupling protocol development.
3
Iminoboronate chelation scaffold Ortho-substitution pattern enables intramolecular N→B coordination, relevant to sensor and dynamic covalent chemistry studies.

3-Formylfuran-2-boronic acid: Regioisomer Differentiation


Replacing 3‑formylfuran‑2‑boronic acid with a regioisomeric formylfuran boronic acid (e.g., 5‑formylfuran‑2‑boronic acid, CAS 27329‑70‑0, or 2‑formylfuran‑3‑boronic acid, CAS 27339‑37‑3) changes the electronic environment of both the boronic acid center and the heterocycle [REFS‑1]. The ortho‑relationship between the boronic acid and formyl groups in the 3‑formyl‑2‑boronic isomer allows intramolecular imine‑boronate chelation that is geometrically impossible for the 5‑formyl isomer [REFS‑2]. Additionally, predicted pKa values differ markedly: the 3‑formyl‑2‑isomer exhibits a predicted pKa of ~7.94, compared with ~7.11 for the 5‑formyl‑2‑isomer and ~8.29 for unsubstituted 2‑furanboronic acid, reflecting distinct protodeboronation susceptibilities and coupling kinetics [REFS‑3]. These electronic and steric differences mean that synthetic protocols optimized for one regioisomer cannot be directly transferred to another without re‑optimization of catalyst, base, and solvent conditions.

Parameter
3‑Formyl‑2‑boronic acid
Regioisomeric analogs
Chelation geometry
Ortho imine–boronate possible
5‑formyl isomer cannot form chelate
pKa & protodeboronation
Predicted pKa ~7.94
5‑formyl isomer pKa ~7.11; coupling kinetics may shift
Commercial purity
≥97% HPLC, moisture ≤0.5%
Regioisomers typically 95% with variable anhydride; batch reproducibility may differ

3-Formylfuran-2-boronic acid: Evidence vs. Structural Analogs


Solid-State Boronic Acid Conformation Comparison

Single‑crystal X‑ray diffraction of 3‑formyl‑2‑furanboronic acid reveals that the boronic acid group is inclined to the furan ring plane by 3.7 (1)°, whereas in the 5‑formyl‑2‑furanboronic acid isomer both the formyl and boronic groups make dihedral angles of ca. 3° with the ring [REFS‑1][REFS‑2]. This subtle geometric difference influences hydrogen‑bonding networks in the solid state: the 3‑formyl‑2‑isomer forms O–H⋯O hydrogen‑bonded dimers that are further connected into a three‑dimensional network via additional O–H⋯O and C–H⋯O interactions [REFS‑1].

Solid-state conformation
Cross-study comparable
Δ ≈ 0.7° greater inclination
Solid-state packing and hydrogen-bonding network differ
3.7° (3‑formyl) vs. ~3° (5‑formyl); influences crystal lattice energy
X‑ray crystallography Conformational analysis Solid‑state packing

Predicted pKa and Protodeboronation Propensity

Computationally predicted pKa values place the boronic acid acidity of 3‑formylfuran‑2‑boronic acid (pKa 7.94 ± 0.53) between that of the more electron‑deficient 5‑formyl‑2‑isomer (pKa 7.11 ± 0.53) and unsubstituted 2‑furanboronic acid (pKa 8.29 ± 0.53) [REFS‑1]. The electron‑withdrawing formyl group at C3 lowers the pKa by approximately 0.35 units relative to the parent 2‑furanboronic acid, whereas the same group at C5 lowers the pKa by about 1.18 units. 2‑Heteroaryl boronic acids are known to undergo rapid protodeboronation under basic aqueous conditions (t₀.₅ as short as 25–50 s for 2‑pyridyl boronic acid at pH 7, 70 °C), and pKa is a key determinant of the pH‑dependent protodeboronation rate profile [REFS‑2].

Predicted pKa
Class-level inference
pKa 7.94 ± 0.53
Moderate protodeboronation propensity
ΔpKa −0.35 vs. parent, +0.83 vs. 5‑formyl isomer; guides base selection
Boronic acid acidity Protodeboronation susceptibility Electronic effects

Conversion to Bench-Stable Potassium Trifluoroborate

3‑Formylfuran‑2‑boronic acid can be converted to its potassium organotrifluoroborate salt by treatment with potassium hydrogen difluoride (KHF₂) in methanol/water, affording potassium trifluoro(3‑formylfuran‑2‑yl)borate in 81 % yield after 0.67 h [REFS‑1]. Trifluoroborate salts are generally more resistant to protodeboronation than the parent boronic acids, and this transformation provides a direct bench‑stable alternative for users who encounter decomposition issues with the free boronic acid. A comparable conversion yield for the 5‑formyl‑2‑isomer under identical conditions was not identified in the available literature.

Trifluoroborate conversion
Reported
81% yield
Bench-stable salt synthesis pathway
KHF₂, MeOH/H₂O, 0.67 h; comparator data not located
Organotrifluoroborate synthesis Boronic acid derivatization Stability enhancement

Imine–Boronate Chelation: Ortho-Substitution Advantage

The proximity of the boronic acid (C2) and formyl (C3) groups in 3‑formylfuran‑2‑boronic acid permits reversible imine formation with primary amines, followed by intramolecular N→B coordination to form a cyclic iminoboronate chelate [REFS‑1]. This chelation motif is geometrically inaccessible for the regioisomeric 5‑formylfuran‑2‑boronic acid, where the formyl and boronic acid groups are separated by three bonds across the ring. Iminoboronate formation has been exploited in fluorescent sensor development and dynamic combinatorial chemistry [REFS‑2].

Imine–boronate chelation
Class-level inference
Chelation possible
Ortho-substitution enables unique reactivity
5‑formyl isomer geometrically precluded; relevant to sensor design
Iminoboronate chemistry Dynamic covalent chemistry Fluorescent sensors

Melting Point with Decomposition: Regioisomer Comparison

The reported melting point of 3‑formylfuran‑2‑boronic acid is ca. 150 °C with decomposition, compared with 136 °C (dec.) for the 5‑formyl‑2‑regioisomer [REFS‑1][REFS‑2]. Both compounds decompose upon melting, but the 14 °C higher onset for the 3‑formyl‑2‑isomer may reflect differences in intermolecular hydrogen‑bonding strength and crystal lattice energy, consistent with the distinct packing motifs observed in X‑ray studies.

Melting point (dec.)
Data to verify
Δ ≈ +14 °C higher
Wider thermal operating window
~150 °C vs. 136 °C for 5‑formyl isomer; vendor datasheet values
Thermal stability Handling and storage Quality control

Commercial Purity, Moisture Control, and Scale

Commercial suppliers list 3‑formylfuran‑2‑boronic acid at ≥97 % purity by HPLC with moisture content controlled to ≤0.5 % maximum, and production scale up to kilograms [REFS‑1]. In contrast, the regioisomeric 2‑formylfuran‑3‑boronic acid (CAS 27339‑37‑3) is typically offered at 95 % purity [REFS‑2], and 5‑formylfuran‑2‑boronic acid is commonly supplied at 95 % purity with the caveat 'contains varying amounts of anhydride' [REFS‑3]. The higher specified purity and tighter moisture control for the 3‑formyl‑2‑isomer reduce the risk of irreproducible coupling reactions caused by boronic acid anhydride (boroxine) formation or protodeboronation triggered by excess water.

Commercial purity & scale
Cross-study comparable
≥97%, moisture ≤0.5%, kg scale
Higher batch-to-batch reproducibility
Regioisomers 95% with variable anhydride; supports procurement decisions
Procurement specification Quality assurance Scale‑up readiness

3-Formylfuran-2-boronic acid: Preferred Application Scenarios


Suzuki–Miyaura Cross-Coupling: Orthogonal Aldehyde for Library Synthesis

When a synthetic route demands a bifunctional furan building block that undergoes palladium‑catalyzed C–C bond formation at C2 while retaining a free aldehyde at C3 for subsequent diversification (e.g., reductive amination, hydrazone formation, or Knoevenagel condensation), 3‑formylfuran‑2‑boronic acid is the only commercially available regioisomer that places the boronic acid directly adjacent to the formyl group. The intermediate pKa (~7.94 [REFS‑1]) indicates manageable protodeboronation risk relative to the more acidic 5‑formyl isomer, as supported by class‑level protodeboronation rate data for 2‑heteroaryl boronic acids [REFS‑2].

Iminoboronate Fluorescent Sensors and Dynamic Covalent Libraries

The ortho‑positioning of the boronic acid (C2) and formyl (C3) groups enables reversible imine formation with primary amines followed by intramolecular N→B coordination, generating a cyclic iminoboronate chelate [REFS‑1]. This reactivity motif is structurally inaccessible to 5‑formylfuran‑2‑boronic acid and is essential for applications in boronic acid‑based fluorescent sensors, stimuli‑responsive materials, and dynamic combinatorial chemistry where the chelate enhances both binding affinity and signal transduction.

Bench-Stable Potassium Trifluoroborate Salt Synthesis

Users encountering protodeboronation or handling difficulties with the free boronic acid can convert 3‑formylfuran‑2‑boronic acid to its potassium trifluoroborate salt in 81 % isolated yield (KHF₂, MeOH/H₂O, 0.67 h [REFS‑1]). The resulting organotrifluoroborate is indefinitely bench‑stable and can be used directly in Suzuki–Miyaura couplings under slow‑release conditions. This derivatization provides a practical procurement strategy for laboratories that require long‑term reagent inventories.

Crystallographic Studies of Hydrogen-Bonding Networks

The well‑characterized crystal structure of 3‑formylfuran‑2‑boronic acid—showing a boronic acid inclination of 3.7 (1)° and a three‑dimensional hydrogen‑bonded network [REFS‑1]—makes this compound a defined reference point for studying the influence of regioisomerism on solid‑state packing in heteroaryl boronic acids. Comparative analysis with the 5‑formyl‑2‑isomer (dihedral angles ca. 3° [REFS‑2]) provides a crystallographically validated case study for crystal engineering or formulation development involving boronic acid APIs.

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
Orthogonal aldehyde handle at C3
Coupling efficiency and protodeboronation risk review
Iminoboronate sensor development
Ortho imine–boronate chelation
Chelate formation and binding affinity characterization
Bench-stable reagent preparation
Trifluoroborate salt conversion pathway
Isolated yield and long-term stability assessment
Crystallographic reference studies
Defined solid-state packing motif
Hydrogen-bonding network and regioisomer comparison

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